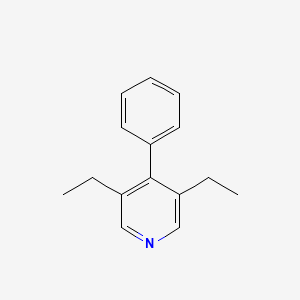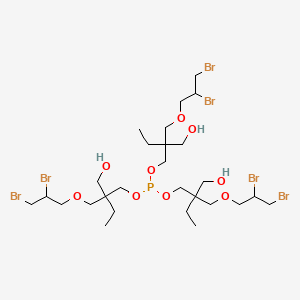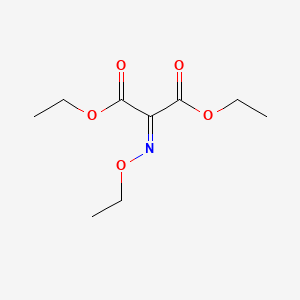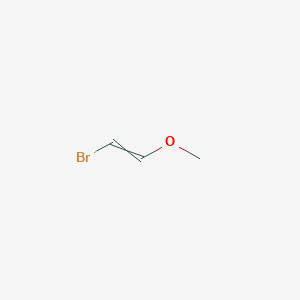
3-(Benzyloxy)cyclohept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)cyclohept-1-ene is an organic compound characterized by a cycloheptene ring substituted with a benzyloxy group at the third position. This compound is of interest due to its unique structure, which combines the reactivity of the cycloheptene ring with the stability and electronic properties of the benzyloxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)cyclohept-1-ene typically involves the reaction of cycloheptene with benzyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where cycloheptene is treated with sodium hydride to form the cycloheptene anion, which then reacts with benzyl chloride to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)cyclohept-1-ene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The cycloheptene ring can be reduced to cycloheptane using hydrogenation catalysts like palladium on carbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) and benzyl chloride (C₆H₅CH₂Cl) for the Williamson ether synthesis.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Cycloheptane.
Substitution: Various substituted cycloheptenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)cyclohept-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)cyclohept-1-ene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cycloheptene ring can undergo conformational changes that affect its binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptene: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
Benzyl alcohol: Contains the benzyloxy group but lacks the cycloheptene ring, limiting its applications in ring-opening reactions.
Cycloheptane: Saturated version of cycloheptene, less reactive in addition reactions.
Uniqueness
3-(Benzyloxy)cyclohept-1-ene is unique due to its combination of a reactive cycloheptene ring and a stable benzyloxy group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
71691-91-3 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
3-phenylmethoxycycloheptene |
InChI |
InChI=1S/C14H18O/c1-2-7-11-14(10-6-1)15-12-13-8-4-3-5-9-13/h3-6,8-10,14H,1-2,7,11-12H2 |
InChI-Schlüssel |
LGPAXSAMZSRFRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C=CC1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)
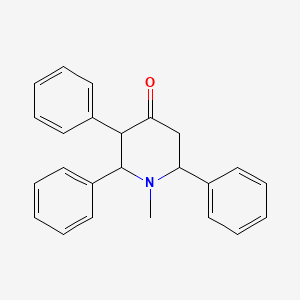

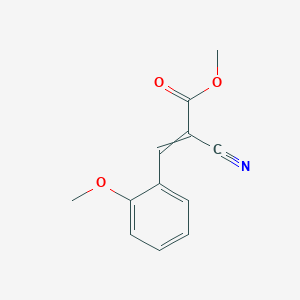
![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
